molecular formula C20H24N2O2S B2983476 4-(4-methoxypiperidin-1-yl)-N-(3-(methylthio)phenyl)benzamide CAS No. 2034247-20-4

4-(4-methoxypiperidin-1-yl)-N-(3-(methylthio)phenyl)benzamide

Cat. No. B2983476
M. Wt: 356.48
InChI Key: IXHRTLSDYJEYRM-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-methoxypiperidin-1-yl)phenyl]-1-(3-methylphenyl)urea” has a similar structure . It has a molecular formula of C20H25N3O2 and a molecular weight of 339.439 .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Applications

Enantioselective Synthesis : Compounds involving piperidines, such as those derived from (S)-methylpyroglutamate, have been explored for their utility in enantioselective synthesis, leading to substances with potential pharmacological activities. Such methodologies can be pivotal for developing drugs with improved efficacy and reduced side effects (Calvez, Chiaroni, & Langlois, 1998).

Serotonin Ligands : Arylpiperazine derivatives have shown high affinity for 5-HT1A serotonin ligands, indicating their significance in the development of antidepressant and anxiolytic agents. The modification of the piperazine moiety and its substitution pattern plays a crucial role in determining the affinity and selectivity of these compounds (Glennon, Naiman, Lyon, & Titeler, 1988).

Organic Synthesis and Chemical Properties

Novel Formation of Iodobenzene Derivatives : The reactivity of certain methylthio substituted compounds in the presence of iodine under UV irradiation has been explored, showcasing a method for synthesizing iodobenzene derivatives. This indicates the potential of methylthio phenyl compounds in synthesizing novel organic molecules with specific functional groups (Matsumoto, Takase, & Ogura, 2008).

Pharmacological Applications

Gastrointestinal Stimulants : Research into compounds derived from 3-methoxypiperidine has led to the development of gastrointestinal stimulants like cisapride, highlighting the therapeutic potential of piperidine derivatives in treating gastrointestinal disorders (Van Daele et al., 1986).

NMDA Receptor Antagonists : Piperidine derivatives have been identified as selective NMDA receptor antagonists, offering a route to developing treatments for conditions related to glutamate dysfunction, such as neurodegenerative diseases (Borza et al., 2007).

Antioxidant and Antimicrobial Potential

Antioxidant and Antimicrobial Properties : Novel piperidin-4-one oxime esters have shown promising antioxidant and antimicrobial activities, suggesting the potential of such compounds in developing new therapeutic agents with antioxidative and antimicrobial properties (Harini et al., 2014).

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(3-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-24-18-10-12-22(13-11-18)17-8-6-15(7-9-17)20(23)21-16-4-3-5-19(14-16)25-2/h3-9,14,18H,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHRTLSDYJEYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxypiperidin-1-yl)-N-(3-(methylthio)phenyl)benzamide

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